molecular formula C18H15N5O4 B2511848 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034372-41-1

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Katalognummer: B2511848
CAS-Nummer: 2034372-41-1
Molekulargewicht: 365.349
InChI-Schlüssel: UGPYJHGHUIVPMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). This small molecule is a key research tool for investigating the diverse roles of the TGF-β signaling pathway, which is critically implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). By specifically inhibiting ALK5 kinase activity, this compound effectively blocks the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby attenuating TGF-β-mediated gene expression and cellular responses. Its primary research value lies in probing the pathological functions of TGF-β, particularly in the context of cancer biology, where it is studied for its potential to inhibit TGF-β-driven tumor metastasis, angiogenesis, and immunosuppression within the tumor microenvironment. Furthermore, this inhibitor is extensively used in fibrosis research to explore mechanisms and potential therapeutic strategies for conditions such as renal, hepatic, and pulmonary fibrosis, where aberrant TGF-β signaling is a known driver of excessive extracellular matrix deposition and tissue scarring. The compound's specific scaffold has been identified in patent literature as a promising chemotype for developing anti-fibrotic and anti-cancer agents, highlighting its significance in preclinical drug discovery and pathway analysis.

Eigenschaften

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4/c1-2-26-17-8-7-15-20-21-16(23(15)22-17)10-19-18(25)14-9-12(24)11-5-3-4-6-13(11)27-14/h3-9H,2,10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPYJHGHUIVPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Given its potential interaction with cell division proteins, it might influence the cell division process.

Result of Action

The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Based on its potential interaction with cell division proteins, it might influence the cell division process.

Biologische Aktivität

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine moiety linked to a chromene structure. This unique combination of heterocyclic rings is expected to contribute to its diverse biological activities. The molecular formula is C14H16N6O3C_{14}H_{16}N_{6}O_{3} with a molecular weight of approximately 316.32 g/mol.

The biological activity of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide primarily involves its interaction with various molecular targets, including:

  • Receptor Tyrosine Kinase c-Met : This receptor is implicated in various cellular processes such as proliferation and survival. The compound has been shown to inhibit c-Met activity, which may lead to reduced tumor growth in cancer models .
  • Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby preventing substrate access and disrupting biochemical pathways essential for cell function and survival .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Inhibition of Kinases : Related compounds have demonstrated the ability to inhibit critical kinases involved in cancer progression. For example, triazoloquinazolinones have been shown to inhibit Polo-like kinase 1, a regulator of cell division .
  • Cell Proliferation Studies : In vitro assays have indicated that N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can significantly reduce the proliferation of various cancer cell lines .

Anti-inflammatory Activity

The compound's structural motifs suggest potential anti-inflammatory properties. Similar chromene derivatives have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines .

Activity TypeMechanismReference
AnticancerInhibition of c-Met and kinases
Anti-inflammatoryInhibition of cytokines

Study 1: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The results indicated that the compound effectively induced apoptosis through caspase activation pathways.

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory models, the compound showed a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when tested in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use as an anti-inflammatory agent.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns on the Triazolopyridazine Ring

The ethoxy group at position 6 distinguishes the target compound from close analogs. For example:

  • N-((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxo-1(6H)-pyridazinyl)acetamide () replaces the ethoxy group with methoxy, reducing steric bulk and altering electronic properties.

Chromone vs. Non-Chromone Carboxamide Linkages

The target compound’s 4-oxo-4H-chromene-2-carboxamide group contrasts with other carboxamide-linked systems:

  • 4-Chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide () replaces the chromone with a chlorinated pyrazole, likely shifting activity toward kinase or protease inhibition.

Antimicrobial Activity

Triazolopyridazine derivatives with methyl substituents, such as N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide (), exhibit moderate to good antimicrobial activity against Gram-positive bacteria and fungi. The target compound’s ethoxy group may improve membrane penetration but requires empirical validation .

Anti-Anaphylactic and Anti-Inflammatory Potential

Chromone derivatives like 7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one (Abaperidone, ) demonstrate antianaphylactic activity via histamine receptor antagonism. The target compound’s chromone-carboxamide linkage could mimic this mechanism but with altered pharmacokinetics due to the triazolopyridazine moiety .

Q & A

Q. What are the recommended synthetic routes for N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the triazolopyridazine core followed by coupling with the chromene-carboxamide moiety. Key steps include:

  • Triazolopyridazine Formation : Cyclocondensation of hydrazine derivatives with ethoxy-substituted pyridazines under reflux in acetic acid (70–90°C, 8–12 hours) .
  • Methylation and Coupling : Reaction of the triazolopyridazine intermediate with 4-oxo-4H-chromene-2-carbonyl chloride in DMF using NaH as a base (0–5°C, 4 hours, 60–75% yield) .
  • Optimization : Solvent choice (DMF vs. THF), temperature control, and catalyst selection (e.g., Pd/C for cross-coupling) significantly impact yield. Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (δ 1.35–1.40 ppm for CH₃, δ 4.45–4.50 ppm for OCH₂) and chromene carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., m/z 423.1422 [M+H]⁺) ensures molecular integrity .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water 55:45, flow rate 1.0 mL/min) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols (IC₅₀ determination) .
  • Cell Viability Assays : MTT or SRB assays in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 µM) .
  • Solubility and Stability : Use shake-flask method (PBS pH 7.4) and LC-MS/MS to monitor degradation over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified ethoxy groups (e.g., propoxy, isopropoxy) or chromene substituents (e.g., nitro, amino). Compare IC₅₀ values across biological targets .
  • Crystallography : Co-crystallize with target proteins (e.g., EGFR) to identify binding motifs. Use X-ray diffraction data (PDB deposition) to guide rational design .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities and optimize substituent positions .

Q. How should researchers address contradictory data in biological activity profiles?

Methodological Answer:

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence polarization assays to rule out false positives .
  • Metabolite Screening : Use LC-HRMS to identify in vitro metabolites (e.g., cytochrome P450-mediated oxidation) that may alter activity .
  • Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude impurities (e.g., triazole byproducts) as confounding factors .

Q. What strategies optimize bioavailability without compromising potency?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated chromene) to enhance solubility. Monitor release kinetics via HPLC .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) and assess bioavailability in rodent models .
  • LogP Adjustment : Modify the ethoxy group to balance hydrophilicity (e.g., PEG-linked derivatives) while maintaining IC₅₀ <1 µM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.